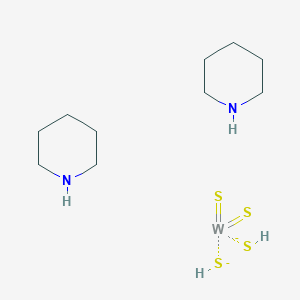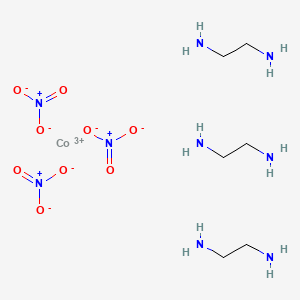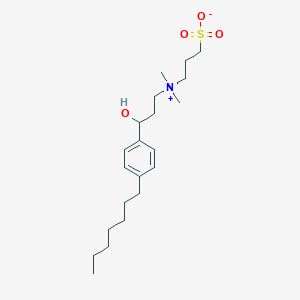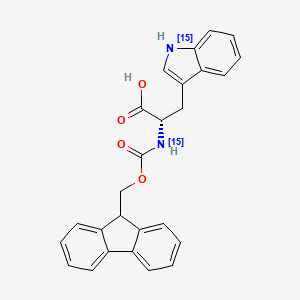
Styrene--13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styrene–13C, also known as Ethenyl-1-13C benzene, is a compound where the carbon-13 isotope is incorporated into the styrene molecule. This isotopic labeling is particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, due to the unique properties of carbon-13.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Styrene–13C can be synthesized through various methods. One common approach involves the use of carbon-13 labeled precursors in the synthesis of styrene. For instance, the reaction of carbon-13 labeled ethylene with benzene in the presence of a catalyst can yield styrene–13C. The reaction conditions typically involve high temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of styrene–13C often involves the use of specialized equipment to handle the isotopic labeling. The process may include the use of carbon-13 labeled ethylene or other precursors, along with catalysts and specific reaction conditions to ensure high yield and purity of the labeled styrene.
Analyse Des Réactions Chimiques
Types of Reactions
Styrene–13C undergoes various chemical reactions similar to regular styrene. These include:
Oxidation: Styrene–13C can be oxidized to form styrene oxide–13C.
Reduction: It can be reduced to form ethylbenzene–13C.
Substitution: Styrene–13C can undergo substitution reactions, such as halogenation, to form halogenated styrene–13C derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Styrene oxide–13C.
Reduction: Ethylbenzene–13C.
Substitution: Halogenated styrene–13C derivatives.
Applications De Recherche Scientifique
Styrene–13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Medicine: Used in the development of diagnostic tools and imaging techniques.
Industry: Employed in the production of polymers and copolymers for various applications.
Mécanisme D'action
The mechanism of action of styrene–13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides unique signals that can be detected and analyzed to study molecular structures, interactions, and dynamics. This isotopic labeling allows researchers to gain detailed insights into the behavior of molecules in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: The non-labeled version of styrene.
Ethylbenzene–13C: Another carbon-13 labeled compound used in similar applications.
Benzene–13C: Carbon-13 labeled benzene used in NMR studies.
Uniqueness
Styrene–13C is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy. The incorporation of carbon-13 allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds.
Propriétés
Numéro CAS |
31124-35-3 |
|---|---|
Formule moléculaire |
C8H8 |
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
(113C)ethenylbenzene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2+1 |
Clé InChI |
PPBRXRYQALVLMV-VQEHIDDOSA-N |
SMILES isomérique |
C=[13CH]C1=CC=CC=C1 |
SMILES canonique |
C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)





